1-Bromo-1-chloro-1-nitroethane
Description
Properties
CAS No. |
26482-31-5 |
|---|---|
Molecular Formula |
C2H3BrClNO2 |
Molecular Weight |
188.41 g/mol |
IUPAC Name |
1-bromo-1-chloro-1-nitroethane |
InChI |
InChI=1S/C2H3BrClNO2/c1-2(3,4)5(6)7/h1H3 |
InChI Key |
JANZHGYIBPSXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC([N+](=O)[O-])(Cl)Br |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 1 Bromo 1 Chloro 1 Nitroethane Analogs
Elimination Reaction Dynamics
Kinetic and Mechanistic Aspects of Elimination Reactions
The elimination reactions of haloalkanes, including halogenated nitroalkanes, can proceed through several mechanisms, most commonly E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cB (elimination, unimolecular, conjugate base). rsc.orgresearchgate.net
E2 Mechanism: This is a single-step, concerted reaction where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. researchgate.netnih.gov The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. nih.gov For an E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is often required, where the proton to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond. nih.gov Strong bases, such as alkoxides, favor the E2 pathway. researchgate.net
E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. researchgate.netnih.gov In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. researchgate.net The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. researchgate.net Tertiary alkyl halides are more prone to undergo E1 reactions due to the increased stability of the resulting carbocation. researchgate.net
E1cB Mechanism: This mechanism is prevalent in substrates with a poor leaving group and an acidic proton. The reaction proceeds in two steps: a fast and reversible deprotonation to form a carbanion (the conjugate base), followed by the slow departure of the leaving group. acs.org The presence of the electron-withdrawing nitro group in analogs of 1-bromo-1-chloro-1-nitroethane can significantly acidify the α-proton, making the E1cB pathway a plausible mechanism, especially with a strong base. sci-rad.com
The choice between these mechanisms is influenced by factors summarized in the table below.
| Factor | Favors E2 | Favors E1 | Favors E1cB |
| Substrate Structure | Primary, Secondary, Tertiary | Tertiary > Secondary | Acidic α-proton, Poor leaving group |
| Base | Strong, non-bulky base | Weak base | Strong base |
| Leaving Group | Good leaving group | Good leaving group | Poor leaving group |
| Solvent | Less polar, aprotic solvent | Polar, protic solvent | - |
| Kinetics | Second-order | First-order | Can be first or second-order |
Concerted versus Stepwise Biradical Elimination Mechanisms
While the ionic E1, E2, and E1cB mechanisms are common, elimination reactions can also proceed through radical pathways, particularly under thermal or photochemical conditions. The distinction between a concerted and a stepwise mechanism is a central theme in the study of reaction dynamics.
A concerted mechanism , as seen in the E2 reaction, involves a single transition state where bond breaking and bond formation occur simultaneously. researchgate.netnih.gov In contrast, a stepwise mechanism involves one or more intermediates. researchgate.netnih.gov In the context of radical eliminations, a stepwise pathway could involve the initial homolytic cleavage of a carbon-halogen bond to form a radical intermediate, followed by the loss of another atom or group.
For halogenated nitroalkanes, the presence of multiple halogens and a nitro group can influence the stability of potential radical or ionic intermediates. The specific conditions of the reaction, such as temperature and the presence of radical initiators or inhibitors, would be crucial in determining whether the elimination proceeds through a concerted ionic pathway or a stepwise biradical mechanism. For instance, the gas-phase decomposition of 2-chloro-1-nitroethane at high temperatures to yield nitroethene is indicative of a non-catalytic, potentially radical-driven, elimination process. sci-rad.com
Cycloaddition Reactions with Halogenated Nitroalkenes
Halogenated nitroalkenes, which can be formed from the elimination of HX from gem-halonitroalkanes, are potent dienophiles and dipolarophiles in cycloaddition reactions. Their reactivity is governed by the strong electron-withdrawing nature of both the nitro group and the halogen atom(s).
Diels-Alder (DA) and Hetero Diels-Alder (HDA) Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com When a heteroatom is part of the diene or dienophile, the reaction is termed a hetero-Diels-Alder (HDA) reaction. sigmaaldrich.com
The reactivity in Diels-Alder reactions is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, and the diene possesses electron-donating groups. masterorganicchemistry.com Halogenated nitroalkenes are excellent dienophiles due to the powerful electron-withdrawing capacity of the nitro and halo substituents. This electronic arrangement leads to highly polar Diels-Alder (P-DA) reactions . rsc.orgnih.gov
The mechanism of P-DA reactions can be predicted and rationalized using computational methods based on Density Functional Theory (DFT). researchgate.net The global electron density transfer (GEDT) at the transition state is a key descriptor of the polar character and feasibility of these reactions. nih.gov A significant charge transfer from the diene (nucleophile) to the dienophile (electrophile) at the transition state is characteristic of a polar mechanism. rsc.org
While many Diels-Alder reactions are considered concerted , meaning they occur in a single step through a cyclic transition state, highly polar reactions can approach a stepwise mechanism involving a zwitterionic intermediate. umn.educontrolled-molecule-imaging.org In some cases, the initial cycloaddition can be followed by subsequent reactions, leading to a domino process where multiple bonds are formed in a single synthetic operation.
The cycloaddition of a halogenated nitroalkene with a diene leads to the formation of a [2+4] cycloadduct , a six-membered ring containing the nitro group and halogen atom. sci-rad.com The stereoselectivity of the reaction (endo vs. exo) is an important consideration. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions.
The initial cycloadducts, particularly cyclic nitronates formed in HDA reactions, are often versatile intermediates that can undergo further transformations. umn.edu For example, the cycloadducts from the reaction of nitroalkenes can be transformed into various functional groups such as alcohols, ketones, or amines through reductive or oxidative processes. umn.edu
In some instances, the initially formed cycloadducts can undergo rearrangements. While not explicitly detailed for halogenated nitroalkene adducts in the provided context, rearrangements like sigmatropic shifts are a known class of pericyclic reactions that can occur in cyclic systems. A nih.govnih.gov sigmatropic shift is not a standard rearrangement pathway for these adducts; however, other rearrangements might be possible depending on the specific structure of the cycloadduct and the reaction conditions. The primary cycloadducts can also undergo elimination of the nitro group or other substituents to yield more stable aromatic or unsaturated systems. researchgate.net
The table below summarizes the key aspects of cycloaddition reactions involving halogenated nitroalkene analogs.
| Reaction Type | Key Features | Mechanistic Pathway | Product |
| Diels-Alder (DA) | [4+2] cycloaddition between a diene and a halogenated nitroalkene (dienophile). | Typically concerted, but can be stepwise in highly polar cases. nih.govcontrolled-molecule-imaging.org | [2+4] cycloadduct (substituted cyclohexene). |
| Hetero-Diels-Alder (HDA) | [4+2] cycloaddition where the nitroalkene acts as the dienophile or part of the diene system. sigmaaldrich.comnih.gov | Can be concerted or stepwise, often highly polar. rsc.org | Heterocyclic adducts (e.g., dihydro-1,2-oxazines). nih.gov |
1,3-Dipolar Cycloaddition (32CA) Reactions
1,3-Dipolar cycloadditions are powerful synthetic methods for the construction of five-membered heterocyclic rings. chesci.com These reactions involve the combination of a 1,3-dipole with a dipolarophile. In the context of 1-bromo-1-chloro-1-nitroethane analogs, these halogenated nitroalkenes can act as potent dipolarophiles due to their electron-deficient nature.
Halogenated nitroalkenes readily participate in 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles, including nitrones, nitrile N-oxides, diazocompounds, and N-azomethine ylides. chesci.commdpi.com The high reactivity of these systems is driven by the strong electrophilic character of the nitroalkene, which is enhanced by the presence of the halogen atoms.
Nitrones: The reaction of nitrones with halogenated nitroalkenes is a versatile method for synthesizing isoxazolidines. mdpi.comrsc.org For instance, the cycloaddition of Z-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with Z-2-EWG-1-bromo-1-nitroethenes has been shown to proceed through a stepwise, zwitterionic mechanism. nih.gov The reaction of nitrones with olefins is a widely used protocol for constructing isoxazolidines, which can contain up to three new contiguous stereocenters. mdpi.com
Nitrile N-Oxides: Nitrile oxides are another important class of 1,3-dipoles that react with halogenated nitroalkenes to form isoxazolines. wikipedia.orgresearchgate.net These reactions are often highly regioselective. mdpi.com Nitrile oxides can be generated in situ from various precursors, such as aldoximes or nitroalkanes. researchgate.netchemtube3d.com The cycloaddition of nitrile oxides with alkenes is a valuable tool for creating masked aldol (B89426) products. wikipedia.org
Diazocompounds: Diazocompounds can also serve as 1,3-dipoles in reactions with halogenated nitroalkenes, leading to the formation of pyrazoline derivatives. The mechanism of these cycloadditions has been a subject of extensive study, with evidence supporting both concerted and stepwise pathways. wikipedia.org
N-Azomethine Ylides: N-Azomethine ylides, often generated in situ, react with electron-deficient alkenes like halogenated nitroalkenes to produce pyrrolidine (B122466) derivatives. mdpi.com These reactions are valuable for the synthesis of complex heterocyclic structures.
The reactivity of these dipoles with halogenated nitroalkenes is summarized in the table below.
| 1,3-Dipole | Resulting Heterocycle |
| Nitrone | Isoxazolidine |
| Nitrile N-Oxide | Isoxazoline |
| Diazocompound | Pyrazoline |
| N-Azomethine Ylide | Pyrrolidine |
The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions involving halogenated nitroalkenes are influenced by a combination of steric and electronic factors. mdpi.com Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of these reactions. mdpi.commdpi.com
Regioselectivity: In many cases, the cycloadditions proceed with high regioselectivity, meaning that one constitutional isomer is formed preferentially over the other. acs.orgacs.orgnih.gov For example, the reaction of nitrones with electron-deficient dipolarophiles often leads to a specific regioisomer. acs.org The regioselectivity can be rationalized by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mdpi.com
Stereoselectivity: These cycloadditions can also be highly stereospecific, with the stereochemistry of the starting materials being retained in the product. wikipedia.org This high degree of stereospecificity is often cited as evidence for a concerted mechanism. wikipedia.org However, there are also cases where the reaction proceeds through a stepwise mechanism, leading to a loss of stereospecificity. The stereochemical outcome can be influenced by factors such as the solvent polarity and the nature of the substituents on both the dipole and the dipolarophile. mdpi.com
The mechanism of 1,3-dipolar cycloadditions has been a topic of considerable debate, with both concerted and stepwise pathways being proposed. wikipedia.orgresearchgate.netnih.govcolab.ws
Concerted Mechanism: The concerted mechanism, proposed by Huisgen, involves a single transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). wikipedia.orgresearchgate.net This mechanism is supported by the high stereospecificity observed in many 1,3-dipolar cycloadditions. wikipedia.org Computational studies have shown that for many "normal" dipolarophiles, the concerted path is energetically favored over the stepwise diradical pathway. nih.govcolab.ws
Stepwise Mechanism: The stepwise mechanism, proposed by Firestone, involves the formation of a diradical or zwitterionic intermediate. wikipedia.orgresearchgate.net This pathway becomes more likely when the reactants are highly polarized or when steric hindrance prevents a concerted approach. The presence of acyclic adducts in some reaction mixtures suggests the intermediacy of a zwitterionic species. nih.gov The introduction of a polar solvent can also favor a stepwise mechanism. mdpi.com
The choice between a concerted and stepwise mechanism is often dependent on the specific reactants and reaction conditions.
The formation of zwitterionic intermediates is a key feature of stepwise 1,3-dipolar cycloaddition reactions. nih.govmdpi.com These intermediates are characterized by the presence of both a positive and a negative charge within the same molecule.
The stability of the zwitterionic intermediate is a crucial factor in determining the reaction pathway. nih.gov Substituents that can stabilize the charged centers, such as fluoroalkyl groups, can favor a stepwise mechanism. nih.gov The polarity of the solvent also plays a significant role, with more polar solvents being better able to solvate and stabilize the zwitterionic intermediate, thus promoting a stepwise pathway. mdpi.com The formation of zwitterionic intermediates can explain the loss of stereospecificity observed in some cycloaddition reactions, as rotation around single bonds in the intermediate can lead to a mixture of stereoisomers. nih.gov
Competitive Cycloaddition Channels (e.g., [2+1] versus [4+1])
While [3+2] cycloadditions are the most common reaction pathway for 1,3-dipoles, other competitive cycloaddition channels can also occur, particularly with highly reactive substrates. For instance, in some cases, [4+2] cycloadditions, also known as Diels-Alder reactions, can compete with [3+2] cycloadditions. illinois.edumdpi.com The periselectivity, or the preference for one cycloaddition mode over another, is influenced by the electronic nature of the reactants. acs.org
Furthermore, other cycloaddition pathways, such as [2+2] cycloadditions, can also be observed. nih.gov The mechanism of these reactions can also be either concerted or stepwise, with the potential for zwitterionic or pseudoradical intermediates. nih.gov The specific reaction conditions and the nature of the reactants determine which cycloaddition channel will be favored.
Substitution Reactions in Halogenated Nitroalkane Systems
Halogenated nitroalkanes are also susceptible to nucleophilic substitution reactions. ncert.nic.in The carbon atom bearing the halogen and nitro groups is electrophilic due to the electron-withdrawing nature of these substituents, making it a target for nucleophiles. studymind.co.uksavemyexams.com
In these reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of one of the halogen atoms as a halide ion. ncert.nic.instudymind.co.uk The nitro group generally remains intact during these transformations. The reactivity of the halogenoalkane in nucleophilic substitution reactions is dependent on the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. chemrevise.org
Common nucleophiles that react with halogenoalkanes include hydroxide (B78521) ions, cyanide ions, and ammonia. studymind.co.uk These reactions can proceed through either an SN1 or SN2 mechanism, depending on the structure of the halogenoalkane and the reaction conditions. chemguide.co.uk For primary halogenoalkanes, the SN2 mechanism, which is a one-step process, is typically favored. studymind.co.ukchemguide.co.uk For tertiary halogenoalkanes, the SN1 mechanism, which involves the formation of a carbocation intermediate, is more common. chemguide.co.uk Secondary halogenoalkanes can react via either mechanism. chemguide.co.uk
Nucleophilic Substitution Pathways (SN1 and SN2 Analogies)
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. capes.gov.br For analogs of 1-bromo-1-chloro-1-nitroethane, both SN1 and SN2-type pathways can be considered, though they are significantly influenced by the unique substitution at the α-carbon.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where a nucleophile attacks the carbon center at the same time as the leaving group departs. electronicsandbooks.com A key characteristic of the SN2 reaction is its sensitivity to steric hindrance. nih.gov For analogs of 1-bromo-1-chloro-1-nitroethane, the presence of two halogens (e.g., bromine and chlorine) and a nitro group on the same carbon creates significant steric bulk. This steric congestion hinders the backside attack required for an SN2 mechanism, making this pathway less favorable.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. nih.gov The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. ethernet.edu.et In the case of 1-bromo-1-chloro-1-nitroethane analogs, the strongly electron-withdrawing nitro group would significantly destabilize an adjacent carbocation. This destabilization makes the formation of the carbocation intermediate energetically unfavorable, thus impeding a pure SN1 pathway.
Therefore, while direct SN1 or SN2 reactions are unlikely for 1-bromo-1-chloro-1-nitroethane and its close analogs, these models provide a framework for understanding the factors that govern their reactivity in polar, non-radical substitution reactions. The electronic destabilization of the carbocation and the steric hindrance around the reaction center are the primary reasons that alternative pathways, such as radical-mediated reactions, are often favored.
Radical-Nucleophilic Substitution (SRN1) Reactions
A more prevalent reaction pathway for highly substituted nitroalkanes, such as analogs of 1-bromo-1-chloro-1-nitroethane, is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. This multi-step chain reaction involves radical and radical anion intermediates. libretexts.org The general mechanism can be outlined as follows:
Initiation: An electron is transferred to the substrate to form a radical anion.
Propagation:
The radical anion fragments, losing a leaving group to form a radical.
The radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers its extra electron to another substrate molecule, forming the product and regenerating the initial radical anion to continue the chain.
Generation and Role of Intermediate Radical Anions
The cornerstone of the SRN1 mechanism is the formation of a radical anion intermediate. libretexts.org This species is generated by the transfer of a single electron to the nitroalkane substrate. This process can be initiated by various means, including photo-stimulation, electrochemical reduction, or the use of strong electron donors.
The radical anions of α-substituted nitro compounds have been proposed as the key reactive intermediates in these substitution reactions. nih.gov The presence and structure of these transient species have been confirmed through techniques such as Electron Spin Resonance (ESR) spectroscopy . libretexts.org ESR studies allow for the direct observation of species with unpaired electrons, providing invaluable evidence for the existence and role of radical anions in the SRN1 pathway. mdpi.com For example, the radical anions of various 2-substituted-2-nitropropanes have been detected and characterized, confirming their stability under specific conditions and their role as precursors to the subsequent fragmentation step. nih.gov
The stability of these radical anions is a crucial factor in the progression of the SRN1 reaction. While some radical anions are stable enough to be observed spectroscopically, others may be transient, rapidly undergoing fragmentation.
Analysis of Nucleofuge Behavior in SRN1 Processes
The fragmentation of the radical anion intermediate involves the departure of a leaving group, or nucleofuge . The efficiency of this step is dependent on the nature of the leaving group. In the context of 1-bromo-1-chloro-1-nitroethane analogs, the halogens (bromide and chloride) act as the nucleofuges.
In SRN1 reactions of aliphatic α-substituted nitro compounds, the nature of the leaving group significantly influences the reaction products and pathway. nih.gov For instance, in reactions of 2-substituted-2-nitropropanes with thiolates, the outcome depends on the polarizability of the α-substituent, among other factors. nih.gov
The general trend for leaving group ability in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of the C-X bond and the stability of the resulting halide anion. While the SRN1 mechanism is more complex, the inherent stability of the leaving group anion still plays a role in the fragmentation of the radical anion.
The following table summarizes the products observed in the reaction of various 2-substituted-2-nitropropanes with thiolate anions, illustrating the influence of the nucleofuge on the reaction pathway.
Reaction Products of 2-Substituted-2-nitropropanes with Thiolates
| α-Substituent (X) in Me₂C(X)NO₂ | Nucleophile | Predominant Reaction Pathway | Major Products |
| I | Thiolate | SRN1 | Substitution Product |
| Br | Thiolate | SRN1 / Redox | Substitution Product / Disulfide |
| Cl | Thiolate | SRN1 / Redox | Substitution Product / Disulfide |
| NO₂ | Thiolate | SRN1 (loss of NO₂) | Substitution Product |
| PhSO₂ | Thiolate | SRN1 | Substitution Product |
This data indicates that while iodide is a good leaving group promoting the SRN1 pathway, bromide and chloride can also participate in competing redox reactions. The nitro group itself can also act as a leaving group in SRN1 reactions. This highlights the complex interplay of factors, including the nucleofuge, that determine the outcome of these reactions.
Q & A
Basic: What are the established synthetic routes for 1-bromo-1-chloro-1-nitroethane, and what factors influence reaction yields?
The synthesis of halogenated nitroalkanes like 1-bromo-1-chloro-1-nitroethane typically involves halogenation and nitration steps. For analogous compounds (e.g., 1-bromo-2-chloroethane), halogen addition to alkenes (e.g., ethylene + bromine chloride) is common . For nitro group introduction, nitration via nitric acid or nitrosonium salts under controlled temperatures (0–10°C) is employed. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .
- Stoichiometry : Excess halogenating agents (e.g., BrCl) improve selectivity but may increase side products like dihalogenated species .
- Reaction time : Prolonged nitration risks decomposition; yields >60% require precise monitoring .
Basic: How can researchers validate the purity and structural integrity of 1-bromo-1-chloro-1-nitroethane?
Use a combination of analytical techniques:
- GC-MS : Quantify purity (>95%) and detect volatile impurities (e.g., residual ethylene chlorobromide) .
- NMR spectroscopy : Confirm substitution patterns (e.g., H NMR: δ 4.2–4.5 ppm for CHBrCl; C NMR: δ 70–75 ppm for C-NO) .
- FT-IR : Identify nitro group stretches (~1540 cm for NO asymmetric) and C-Br/C-Cl bonds (650–500 cm) .
Advanced: What contradictions exist in reported thermodynamic properties of halogenated nitroalkanes, and how can they be resolved?
Discrepancies in solubility and boiling points are common. For example:
- Solubility in water : 1-bromo-2-chloroethane shows 0.683 g/L at 30°C , but nitro derivatives may deviate due to polarity differences.
- Boiling points : Nitro groups increase polarity, yet steric effects from halogens can reduce volatility. Conflicting data may arise from impurities or measurement conditions (e.g., atmospheric vs. reduced pressure).
Resolution : Cross-validate using differential scanning calorimetry (DSC) and computational methods (e.g., COSMO-RS simulations) .
Advanced: What mechanistic insights explain the stability challenges of 1-bromo-1-chloro-1-nitroethane under storage?
The compound’s instability arises from:
- Photolytic degradation : UV light cleaves C-Br/C-Cl bonds, releasing Br/Cl and forming nitro radicals .
- Thermal decomposition : Above 40°C, nitro groups undergo exothermic decomposition to NO gases.
Mitigation : Store in amber glass at –20°C under inert gas (N/Ar). Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .
Advanced: How do steric and electronic effects influence the reactivity of 1-bromo-1-chloro-1-nitroethane in nucleophilic substitution (SN_NN2) reactions?
- Steric hindrance : The bulky nitro group at C1 reduces backside attack efficiency, favoring elimination (E2) over substitution .
- Electronic effects : Electron-withdrawing nitro groups polarize the C-Br/C-Cl bonds, enhancing leaving group ability.
Optimization : Use polar solvents (DMF) and softer nucleophiles (e.g., thiols) to minimize elimination .
Basic: What safety protocols are critical when handling 1-bromo-1-chloro-1-nitroethane?
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods are mandatory due to volatility (d = ~1.7 kg/L) and toxicity .
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent halogenated byproduct formation .
Advanced: What spectroscopic or computational methods best predict the environmental fate of 1-bromo-1-chloro-1-nitroethane?
- LC-QTOF-MS : Detect degradation products (e.g., nitroacetic acid) in aqueous matrices .
- DFT calculations : Model hydrolysis pathways (e.g., activation energies for C-Br vs. C-Cl cleavage) .
Basic: How does the nitro group affect the compound’s partitioning coefficients (log P, log Kow_{ow}ow)?
For 1-bromo-2-chloroethane, log K = 2.5 , but nitro substitution increases hydrophilicity. Estimated log P for 1-bromo-1-chloro-1-nitroethane is ~1.8 (EPI Suite v4.1). Experimental validation via shake-flask method is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
